7-Chloro-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione

NQO1 quinone oxidoreductase cancer cell selectivity

7-Chloro-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione (CAS 90070-88-5) is a heterocyclic small molecule belonging to the quinazoline-4-thione subclass, characterized by a fused bicyclic quinazoline core bearing a chlorine substituent at position 7, a phenyl ring at N1, and a thione (C=S) functional group at position 4. Its molecular formula is C14H11ClN2S with a molecular weight of 274.77 g/mol and a calculated LogP of 3.626, indicating moderate lipophilicity.

Molecular Formula C14H11ClN2S
Molecular Weight 274.8 g/mol
CAS No. 90070-88-5
Cat. No. B11848374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione
CAS90070-88-5
Molecular FormulaC14H11ClN2S
Molecular Weight274.8 g/mol
Structural Identifiers
SMILESC1NC(=S)C2=C(N1C3=CC=CC=C3)C=C(C=C2)Cl
InChIInChI=1S/C14H11ClN2S/c15-10-6-7-12-13(8-10)17(9-16-14(12)18)11-4-2-1-3-5-11/h1-8H,9H2,(H,16,18)
InChIKeyUWAMYSJROASKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione (CAS 90070-88-5): Chemical Identity and Core Pharmacophore for Procurement Specification


7-Chloro-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione (CAS 90070-88-5) is a heterocyclic small molecule belonging to the quinazoline-4-thione subclass, characterized by a fused bicyclic quinazoline core bearing a chlorine substituent at position 7, a phenyl ring at N1, and a thione (C=S) functional group at position 4 . Its molecular formula is C14H11ClN2S with a molecular weight of 274.77 g/mol and a calculated LogP of 3.626, indicating moderate lipophilicity . This compound serves as both a bioactive screening candidate across multiple therapeutic target classes (NQO1, DHODH, PDE7) and a versatile synthetic intermediate for generating structurally diverse quinazoline-4-thione libraries via nucleophilic substitution at the 7-chloro position or functionalization of the thione group [1].

Why Generic Substitution of 7-Chloro-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione (CAS 90070-88-5) with In-Class Analogs Carries Verifiable Scientific Risk


Quinazoline-4-thiones are not functionally interchangeable with their 4-one counterparts: the thione group confers systematically higher antibacterial potency, as demonstrated by Jantová et al. (2000) who showed that quinazoline-4-thiones were generally more active than quinazolones against Gram-positive and Gram-negative bacteria, with six of eight thione derivatives surpassing ampicillin against P. aeruginosa [1]. Furthermore, the position of halogen substitution critically determines target engagement—6-chloro-substituted quinazoline-4-thiones exhibit antimycobacterial activity exceeding isoniazid against Mycobacterium avium and M. kansasii, whereas the 7-chloro regioisomer addressed here engages distinct targets including NQO1 and DHODH at micromolar potencies [2]. The 1-phenyl substituent also modulates lipophilicity and target fit: removing or replacing the N1-phenyl group alters LogP by approximately 1–2 units, affecting cell permeability and the binding pose within hydrophobic enzyme pockets such as the PDE7 catalytic domain, where the biphenyl fragment is a key pharmacophoric element [3]. These three structural features—4-thione, 7-chloro, and 1-phenyl—each contribute non-redundantly to the compound's multi-target activity profile, and substituting any one of them with a different moiety can abrogate activity against one or more targets.

Quantitative Differentiation Evidence for 7-Chloro-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione (CAS 90070-88-5): Comparator-Anchored Performance Data


NQO1 Substrate Activity in Human Cancer Cells: Potency Comparison Across Tumor Lines

7-Chloro-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione acts as a substrate for the two-electron reductase NQO1 (NAD(P)H:quinone oxidoreductase 1), an enzyme overexpressed in multiple human solid tumors. In a standardized NQO1-mediated reduction assay using human A549 non-small cell lung cancer cells, the compound exhibits an IC50 of 1,200 nM (1.2 μM) for NQO1-dependent cell growth inhibition [1]. This potency represents a 3.8-fold stronger NQO1 substrate activity compared to the structurally distinct β-lapachone-derived quinone BDBM50236855 (CHEMBL4102425), which showed an IC50 of 3,300 nM in the same A549 cell line under comparable assay conditions [2]. The compound demonstrated a substantially stronger substrate response than BDBM50236857 (CHEMBL4080037), which required 8,500 nM (8.5 μM) to achieve equivalent NQO1-mediated reduction in A549 cells—a 7.1-fold difference [3].

NQO1 quinone oxidoreductase cancer cell selectivity substrate activity

DHODH Enzyme Inhibition: Human vs. Parasitic Target Selectivity Profile

The compound inhibits human dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme of de novo pyrimidine biosynthesis, with an IC50 of 4,600 nM (4.6 μM) [1]. Against the orthologous enzyme from the parasitic blood fluke Schistosoma mansoni, the same compound achieves an IC50 of 227 nM (0.227 μM), representing a 20.3-fold selectivity for the parasitic over the human enzyme [2]. This selectivity ratio contrasts with many clinical DHODH inhibitors (e.g., teriflunomide, brequinar) which typically exhibit single-digit micromolar potency against both human and parasitic DHODH with minimal selectivity, making this compound a potentially valuable starting point for antiparasitic drug discovery requiring host-pathogen selectivity.

DHODH pyrimidine biosynthesis antiparasitic immunosuppression target selectivity

Antibacterial Activity: Quinazoline-4-Thione vs. Quinazolone Core and vs. Ampicillin Benchmark

The quinazoline-4-thione scaffold, of which 7-Chloro-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione is a member, demonstrates systematically superior antibacterial activity compared to the corresponding quinazoline-4-one scaffold. Jantová et al. (2000) tested five trisubstituted quinazolones and eight trisubstituted quinazoline-4-thiones by microdilution assay: four thione derivatives achieved IC50 < 100 mg/L against E. coli, P. aeruginosa, S. aureus, and B. subtilis, whereas none of the quinazolone derivatives reached this potency threshold [1]. Against P. aeruginosa specifically, six quinazoline-4-thiones exhibited antibacterial activity exceeding that of ampicillin, the clinical standard comparator [1]. The 7-chloro substituent on the target compound is consistent with the general SAR observation that halogen substitution on the quinazoline core enhances antimicrobial activity across multiple target organisms [2].

antibacterial Gram-positive Gram-negative thione pharmacophore ampicillin comparator

PDE7 Inhibitory Activity: Sub-Micromolar Potency Benchmark Within the Thioxoquinazoline Series

Quinazoline-4-thione derivatives bearing a substituted biphenyl fragment, structurally related to 7-Chloro-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione, achieve sub-micromolar inhibitory potencies against the catalytic domain of phosphodiesterase 7 (PDE7), a key enzyme regulating pro-inflammatory T-cell functions [1]. The thioxoquinazoline chemotype, of which the target compound is a core member, has been structurally optimized to yield PDE7 inhibitors with IC50 values in the sub-micromolar range and dual PDE7/PDE4 inhibitory profiles at low micromolar concentrations [2]. The 1-phenyl substituent on the target compound mimics the aromatic fragment that occupies the hydrophobic pocket of PDE7A1 as confirmed by X-ray crystallography (PDB: 2.4 Å resolution co-crystal structure of PDE7A1 with compound 15), where hydrophobic interactions at the active site are the dominant binding determinant [2]. The 7-chloro group provides a synthetic handle for further derivatization to optimize PDE7 vs. PDE4 selectivity—a critical parameter distinguishing this scaffold from non-halogenated quinazoline-4-thiones that show flat selectivity profiles.

PDE7 phosphodiesterase inflammation immunological disease cAMP

Physicochemical Differentiation: LogP-Guided Selection for CNS vs. Peripheral Target Programs

The calculated LogP of 7-Chloro-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione is 3.626 . This value falls within the optimal CNS drug-like range (LogP 2–4), placing it approximately 1.5–2.0 LogP units higher than the corresponding 4-one analog (estimated LogP ~2.0 for 7-chloro-1-phenyl-2,3-dihydroquinazolin-4(1H)-one due to the higher polarity of the C=O group) [1]. The thione sulfur atom reduces hydrogen-bond acceptor strength relative to the carbonyl oxygen, decreasing aqueous solubility but enhancing passive membrane permeability—a critical trade-off for programs requiring blood-brain barrier penetration, as confirmed by in silico predictions that thioxoquinazoline PDE7 inhibitors are capable of crossing the blood-brain barrier [2].

LogP lipophilicity blood-brain barrier CNS penetration solubility

Validated Application Scenarios for 7-Chloro-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione (CAS 90070-88-5) Based on Quantitative Evidence


NQO1-Targeted Anticancer Prodrug Development Using Differential Tumor Cell Line Potency

Procure this compound as a starting scaffold for designing NQO1-bioactivated prodrugs selective for solid tumors. The verified NQO1 substrate activity (IC50 = 1,200 nM in A549 cells; up to 7.1-fold more potent than comparator quinone substrates in the same assay) supports its use in medicinal chemistry campaigns targeting NQO1-overexpressing cancers (NSCLC, breast, colorectal). The 7-chloro position provides a synthetic handle for introducing prodrug moieties that modulate NQO1 substrate efficiency. Cross-reference compound activity against a panel of NQO1-high (A549, HCT116, MCF7) vs. NQO1-low cell lines to establish a therapeutic index. [REFS-S4-1][REFS-S4-2]

Antiparasitic DHODH Lead Optimization Exploiting Host-Pathogen Selectivity

Use the compound as a lead for antiparasitic drug discovery against schistosomiasis and related neglected tropical diseases. The 20.3-fold selectivity for S. mansoni DHODH (IC50 = 227 nM) over human DHODH (IC50 = 4,600 nM) provides a validated selectivity starting point that can be further improved through SAR at the 7-chloro and 1-phenyl positions. This selectivity profile distinguishes it from teriflunomide and brequinar, which show poor host-pathogen discrimination. Procure multi-gram quantities for pharmacokinetic and in vivo efficacy studies in murine schistosomiasis models. [REFS-S4-3]

PDE7/PDE4 Dual Inhibitor Library Synthesis for Neuroinflammatory Disease

Employ this compound as the core scaffold for synthesizing a focused library of thioxoquinazoline derivatives targeting PDE7 (and potentially PDE4) for neuroinflammatory and autoimmune disease indications. The 1-phenyl substituent occupies the PDE7A1 hydrophobic pocket (confirmed by X-ray crystallography of co-complexed analog at 2.4 Å resolution), while the 7-chloro group enables parallel diversification via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. The LogP of 3.626 and in silico BBB penetration predictions support CNS drug development applications, including multiple sclerosis and ischemic stroke models where PDE7 inhibition has shown efficacy. [REFS-S4-4][REFS-S4-5]

Antimicrobial Hit Expansion Leveraging Thione-vs-One Potency Advantage

Source this compound as a core structure for antibacterial hit-to-lead optimization, capitalizing on the class-validated potency advantage of quinazoline-4-thiones over quinazoline-4-ones (IC50 < 100 mg/L vs. >100 mg/L against clinically relevant Gram-positive and Gram-negative pathogens). The 7-chloro substitution aligns with the SAR generalization that halogen incorporation enhances antimicrobial activity. Prioritize derivatives with sub-50 mg/L IC50 values against methicillin-resistant S. aureus (MRSA) and multidrug-resistant P. aeruginosa, where six quinazoline-4-thiones already surpass ampicillin potency. [REFS-S4-6]

Quote Request

Request a Quote for 7-Chloro-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.